molecular formula C19H24N2O B2430538 (2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile CAS No. 650595-00-9

(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile

Cat. No.: B2430538
CAS No.: 650595-00-9
M. Wt: 296.414
InChI Key: OQRUTNDVPVVZJF-DTQAZKPQSA-N
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Description

(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile is a complex organic compound that features a piperidine ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Nitrile Group: The nitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

    Final Assembly: The final compound is assembled through a condensation reaction, where the intermediate compounds are combined under specific conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium cyanide (NaCN) or halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperidine ring is a common feature in many bioactive molecules, making it a valuable scaffold for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The phenyl and nitrile groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile: This isomer differs in the configuration around the double bond.

    4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}butanenitrile: This compound has a shorter carbon chain.

    4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}hexanenitrile: This compound has a longer carbon chain.

Uniqueness

(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile is unique due to its specific configuration and the presence of both a piperidine ring and a nitrile group. This combination of features provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-4,4-dimethyl-3-oxo-2-[(4-piperidin-1-ylphenyl)methylidene]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-19(2,3)18(22)16(14-20)13-15-7-9-17(10-8-15)21-11-5-4-6-12-21/h7-10,13H,4-6,11-12H2,1-3H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRUTNDVPVVZJF-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N2CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\C1=CC=C(C=C1)N2CCCCC2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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